molecular formula C17H17N3O5 B1657867 N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide CAS No. 5844-46-2

N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide

Cat. No. B1657867
CAS RN: 5844-46-2
M. Wt: 343.33
InChI Key: QLNKRLBQHNAUSR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is a useful research compound. Its molecular formula is C17H17N3O5 and its molecular weight is 343.33. The purity is usually 95%.
BenchChem offers high-quality N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5844-46-2

Product Name

N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide

Molecular Formula

C17H17N3O5

Molecular Weight

343.33

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C17H17N3O5/c1-2-25-15-9-13(8-14(17(15)22)20(23)24)11-18-19-16(21)10-12-6-4-3-5-7-12/h3-9,11,22H,2,10H2,1H3,(H,19,21)/b18-11+

InChI Key

QLNKRLBQHNAUSR-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CC=C2

SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CC2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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